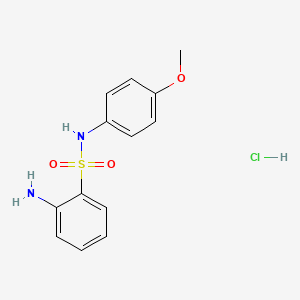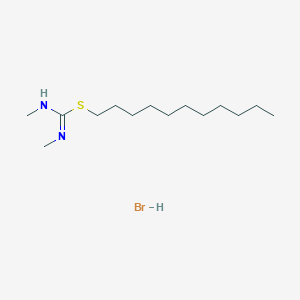
N',N-dimethyl(undecylsulfanyl)methanimidamide hydrobromide
Vue d'ensemble
Description
N’,N-dimethyl(undecylsulfanyl)methanimidamide hydrobromide is a chemical compound with the CAS Number: 1173622-54-2 . It has a molecular weight of 339.38 . The IUPAC name of this compound is undecyl N-methyl-N’- [ (E)-methyl]imidothiocarbamate hydrobromide .
Molecular Structure Analysis
The InChI code for N’,N-dimethyl(undecylsulfanyl)methanimidamide hydrobromide is1S/C14H30N2S.BrH/c1-4-5-6-7-8-9-10-11-12-13-17-14 (15-2)16-3;/h4-13H2,1-3H3, (H,15,16);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Applications De Recherche Scientifique
1. Synthesis and Characterization of Energetic Salts
Research involving N',N-dimethyl(undecylsulfanyl)methanimidamide hydrobromide is closely related to the synthesis and characterization of energetic salts. For instance, the study by Xue, Twamley, and Shreeve (2005) explored the synthesis of new energetic salts, such as N,N-dimethyl-N'-(5-methyl-tetrazole)methanimidamide, by protonating bi(1,2,4-triazoles) with various acids. This research contributes to understanding the physical properties and heats of combustion of these energetic ionic salts (Xue, Twamley, & Shreeve, 2005).
2. Preparation and Analysis in Pharmaceutical Compounds
The compound also finds relevance in the preparation of various pharmaceutical compounds. For example, Fan (2004) demonstrated the synthesis of methanimidamide monoacetate, a related compound, by hydrogenating cyanamide. This process highlights the significance of such compounds in the pharmaceutical industry (Fan, 2004).
3. Electrospray Mass Spectrometry
The use of solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) in electrospray ionization for analyzing hydrophobic compounds, such as protected hydrophobic peptides and sugars, is another area of application. Szabó and Kele (2001) indicated that these solvents help overcome solubility issues and produce high-quality spectra, which is crucial in the analysis of various complex organic compounds (Szabó & Kele, 2001).
4. Surface Characterization and Biocompatibility Studies
The compound is also significant in the study of surface properties and biocompatibility, as shown in the research on quaternized polysulfone films. Ioan et al. (2011) explored the surface morphology, hydrophobicity, and interactions with blood of films containing similar compounds, which is essential in biomedical applications (Ioan et al., 2011).
5. Dynamics of Adsorption in Biological Systems
The dynamics of adsorption in biological systems, especially for derivatives of lysosomotropic substances, are another research area. Dopierała and Prochaska (2010) studied compounds like alkyl N,N-dimethyl-alaninates methobromides, which are structurally related. Understanding the interaction of such compounds with biological membranes is crucial in medicine (Dopierała & Prochaska, 2010).
6. Micellar Solutions and Critical Micelle Concentrations
Another application is in determining the critical micelle concentration (cmc) and microviscosity of various surfactants using fluorescence probes. Miyagishi et al. (1994) used a related method to determine cmc values, contributing to our understanding of surfactants in different environments (Miyagishi, Kurimoto, Ishihara, & Asakawa, 1994).
Propriétés
IUPAC Name |
undecyl N,N'-dimethylcarbamimidothioate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2S.BrH/c1-4-5-6-7-8-9-10-11-12-13-17-14(15-2)16-3;/h4-13H2,1-3H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQFIOFNPKFLOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCSC(=NC)NC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-dimethyl(undecylsulfanyl)methanimidamide hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



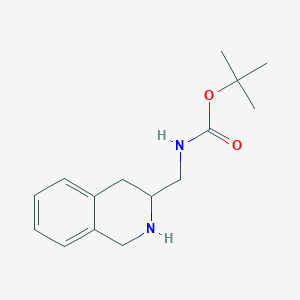
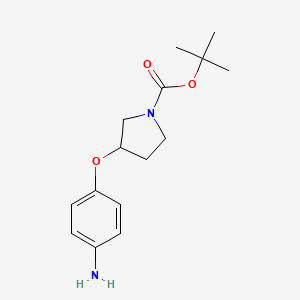
![1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1372243.png)
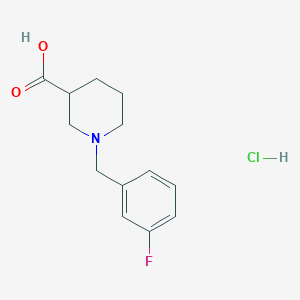
![3-[(3-Fluorophenoxy)methyl]aniline hydrochloride](/img/structure/B1372245.png)



amine hydrochloride](/img/structure/B1372250.png)
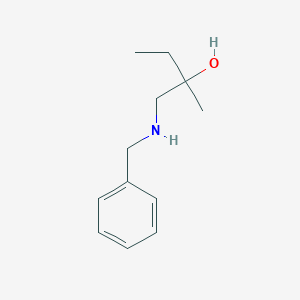
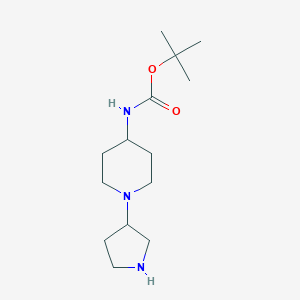

![2-fluoro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid](/img/structure/B1372256.png)
